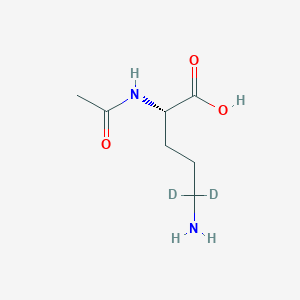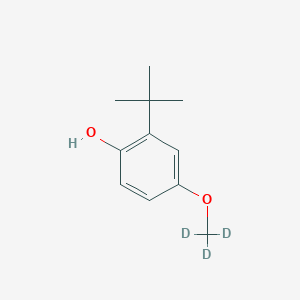
Pomalidomide-7-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-7-NH2 is a derivative of pomalidomide, a compound belonging to the class of immunomodulatory imide drugs (IMiDs). These compounds have gained significant attention due to their potent immunomodulatory and anti-cancer properties. Pomalidomide itself is used in the treatment of multiple myeloma and other hematological malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-7-NH2 involves several steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . The reaction conditions typically involve temperatures ranging from ambient to 80°C and the use of various organic solvents .
Industrial Production Methods
Industrial production methods for pomalidomide and its derivatives focus on optimizing yield and purity. Improved processes have been developed to achieve a purity greater than 99%, making the production cost-effective and feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-7-NH2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis of pomalidomide from its nitro precursor.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures up to 130°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in the precursor yields pomalidomide, while substitution reactions can produce various pomalidomide derivatives .
Scientific Research Applications
Pomalidomide-7-NH2 has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-7-NH2 exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by modulating the activity of immune cells.
Anti-cancer Activity: The compound inhibits the proliferation and induces apoptosis of cancer cells.
Protein Degradation: By binding to the E3 ligase cereblon, this compound redirects the ligase’s activity towards the degradation of specific proteins involved in cancer progression.
Comparison with Similar Compounds
Pomalidomide-7-NH2 is compared with other IMiDs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A more potent and less toxic analog of thalidomide, used in the treatment of multiple myeloma and other cancers.
Uniqueness: This compound is unique due to its enhanced potency and reduced toxicity compared to its predecessors, making it a valuable addition to the therapeutic arsenal against hematological malignancies
Similar Compounds
- Thalidomide
- Lenalidomide
- CC-4047 (Actimid)
These compounds share structural similarities but differ in their potency, toxicity, and specific applications .
Properties
Molecular Formula |
C13H12N4O4 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
4,7-diamino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N4O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4,14-15H2,(H,16,18,19) |
InChI Key |
AHOQHVIBSLDBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)





